4,5-Dichloroisatoic anhydride is a cyclic anhydride derived from 4,5-dichlorophthalic acid. It is characterized by its two chlorine atoms located at the 4 and 5 positions of the aromatic ring. This compound is notable for its reactivity due to the presence of the anhydride functional group, which can readily participate in nucleophilic addition reactions. The molecular formula for 4,5-dichloroisatoic anhydride is C₉H₅Cl₂O₃, and it typically appears as a white to pale yellow solid.
4,5-Dichloroisatoic anhydride exhibits significant reactivity towards various nucleophiles. Notable reactions include:
While specific biological activities of 4,5-dichloroisatoic anhydride are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, related cyclic anhydrides are known for their potential anti-cancer and anti-inflammatory activities. The reactivity of this compound may also suggest potential for biological applications through its derivatives.
The synthesis of 4,5-dichloroisatoic anhydride typically involves:
4,5-Dichloroisatoic anhydride has potential applications in several fields:
Interaction studies involving 4,5-dichloroisatoic anhydride focus on its reactivity with various nucleophiles. These studies help elucidate the mechanisms by which it forms new compounds and provide insight into its potential biological activities. Understanding these interactions is crucial for developing applications in medicinal chemistry and materials science.
Several compounds share structural similarities with 4,5-dichloroisatoic anhydride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Dichlorophthalic Anhydride | Similar dichlorinated structure | Used in similar nucleophilic reactions |
| 1,2-Dichlorobenzene | Dichlorobenzene derivative | Less reactive than cyclic anhydrides |
| Phthalic Anhydride | No chlorine substituents | More widely used in polymer production |
| Maleic Anhydride | Contains a double bond between carbons | Known for its use in unsaturated polyester resins |
The uniqueness of 4,5-dichloroisatoic anhydride lies in its specific chlorination pattern and its ability to react selectively with nucleophiles to form complex derivatives that may have distinct biological activities or applications compared to other similar compounds.
The IUPAC name for 4,5-dichloroisatoic anhydride is 4,5-dichloro-1H-benzo[d]oxazine-2,4-dione. Its structure comprises a fused bicyclic system: a benzene ring with chlorine atoms at positions 4 and 5, connected to an oxazine ring containing two carbonyl groups (Figure 1). The molecular formula is C₈H₃Cl₂NO₃, with a molecular weight of 232.02 g/mol.
Suggested Structural Diagram
Cl │ Cl─C─C(=O)O─C(=O)─N │ Benzene ring fused to oxazine-dione 4,5-Dichloroisatoic anhydride differs from its analogs in reactivity and steric effects due to dual chlorine substitution:
The dual chlorine atoms increase electron-withdrawing effects, enhancing reactivity toward nucleophiles and participation in Suzuki-Miyaura couplings.
The synthesis of 4,5-dichloroisatoic anhydride historically relies on cyclization strategies involving substituted anthranilic acid derivatives. Anthranilic acid, a benzene ring substituted with both amino and carboxylic acid groups, serves as the foundational precursor for isatoic anhydride formation. Traditional methods employ phosgene or its safer analogs, such as triphosgene or ethyl chloroformate, to induce cyclization. For example, reacting 4,5-dichloroanthranilic acid with phosgene in a mixed solvent system of water and tetrahydrofuran (THF) facilitates the elimination of hydrochloric acid and subsequent anhydride ring closure [1] [3]. This approach leverages the electrophilic nature of phosgene to activate the carboxylic acid group, enabling nucleophilic attack by the adjacent amino group.
A critical limitation of this method lies in the handling of phosgene, a highly toxic and volatile reagent. Alternative carbonyl sources, such as triphosgene, mitigate this risk by offering a solid-phase equivalent with reduced volatility [3]. However, even with these substitutes, the reaction requires stringent temperature control (typically 0–5°C) to prevent overchlorination or decomposition of the anthranilic acid substrate. The use of aqueous sodium hydroxide as a base helps neutralize liberated HCl, driving the reaction toward completion [1]. Despite these optimizations, yields for 4,5-dichloroisatoic anhydride via this route rarely exceed 60–65%, necessitating further purification through recrystallization from polar aprotic solvents like dimethylformamide (DMF) [3].
Achieving regioselective chlorination at the 4,5-positions of isatoic anhydride demands precise control over electrophilic aromatic substitution (EAS) conditions. Direct chlorination of isatoic anhydride using molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) often results in overhalogenation or undesired positional isomers. To circumvent this, pre-functionalized anthranilic acid derivatives serve as intermediates. For instance, 4,5-dichloroanthranilic acid can be synthesized via directed ortho-metalation (DoM) of 3-chloroaniline followed by quenching with a chlorinating agent [2].
Recent advances employ halogenated directing groups to enhance selectivity. Bromine atoms at the 6-position of anthranilic acid derivatives act as transient directing groups, steering electrophilic chlorination to the 4,5-positions before being reductively removed [2]. This strategy leverages the ortho/para-directing nature of bromine to bias chlorination toward the desired positions. Alternatively, using iodine as a sacrificial directing group enables sequential chlorination and deiodination, though this adds steps to the synthetic pathway [4].
Solvent polarity plays a pivotal role in these reactions. Polar solvents like acetic acid enhance the solubility of chlorinating agents, promoting homogeneous reaction conditions. Conversely, nonpolar solvents such as dichloromethane favor controlled reaction rates, minimizing polysubstitution [1]. Kinetic studies reveal that maintaining a Cl₂-to-substrate molar ratio of 2:1 at 40–50°C optimizes dichlorination efficiency while avoiding ring-opening side reactions [3].
Transition-metal catalysis has emerged as a promising avenue for streamlining 4,5-dichloroisatoic anhydride synthesis. Palladium(II)-catalyzed carbonylation of 4,5-dichloroaniline derivatives represents a phosgene-free alternative. In this approach, carbon monoxide (CO) acts as the carbonyl source, reacting with 4,5-dichloroaniline in the presence of a Pd(II) catalyst (e.g., Pd(OAc)₂) and an oxidant like benzoquinone [3]. The reaction proceeds via oxidative carbonylation, forming a urea intermediate that undergoes intramolecular cyclization to yield the anhydride [3].
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) further enhance reaction efficiency by facilitating interfacial interactions between aqueous and organic phases. For example, TBAB accelerates the nucleophilic attack of the amino group on the activated carbonyl carbon, reducing reaction times from 24 hours to under 6 hours [3]. Additionally, Lewis acids like zinc chloride (ZnCl₂) promote anhydride ring closure by polarizing the carbonyl group, lowering the activation energy for cyclization [1].
Enzymatic catalysis represents an underexplored frontier. Preliminary studies indicate that lipases immobilized on mesoporous silica can catalyze the cyclization of 4,5-dichloroanthranilic acid in nonaqueous media, though yields remain suboptimal (30–40%) [2].
The choice of solvent profoundly impacts both reaction kinetics and product purity in 4,5-dichloroisatoic anhydride synthesis. Biphasic solvent systems, such as water-THF mixtures, balance the solubility of hydrophilic reactants (e.g., anthranilic acid) and hydrophobic intermediates [1]. THF’s moderate polarity (dielectric constant ε = 7.6) stabilizes charged intermediates during cyclization, while water acts as a proton sink to neutralize HCl byproducts [1].
High-boiling polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates at elevated temperatures (80–100°C) but risk promoting side reactions such as decarboxylation [2]. Conversely, low-boiling solvents like dichloromethane allow for rapid quenching and easier product isolation, albeit with lower conversion efficiencies [4].
Reaction optimization studies highlight the following parameters:
Table 1 summarizes key solvent systems and their effects on yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Key Advantage |
|---|---|---|---|
| THF/Water | 7.6/80.4 | 65 | Biphasic HCl neutralization |
| DMF | 36.7 | 58 | High-temperature stability |
| Dichloromethane | 8.9 | 42 | Rapid product isolation |
| Acetic Acid | 6.2 | 55 | Homogeneous chlorination |
The crystallographic analysis of 4,5-dichloroisatoic anhydride involves understanding the fundamental structural aspects of this dichlorinated benzoxazinedione derivative. While specific crystallographic data for 4,5-dichloroisatoic anhydride is limited in the literature, valuable insights can be derived from studies of related chlorinated isatoic anhydride compounds and the parent isatoic anhydride structure [1].
The crystal structure of 5-chloroisatoic anhydride, a structurally similar compound, has been thoroughly investigated and provides important comparative data. This compound crystallizes in the noncentrosymmetric space group Pna21 with one molecule in the asymmetric unit [1]. The molecular arrangement is stabilized through a complex network of intermolecular interactions including hydrogen bonding patterns, π-π stacking interactions, and halogen bonding contacts.
The solid-state packing behavior in chlorinated isatoic anhydrides is dominated by several key structural features. Primary hydrogen bonding occurs through N-H···O interactions, where the amide nitrogen acts as a hydrogen bond donor to the carbonyl oxygens of neighboring molecules [1]. These interactions create one-dimensional helical arrangements that serve as the fundamental building blocks of the crystal structure.
Secondary structural organization involves weak C-H···O hydrogen bonds and lone pair-π interactions that link the primary helical chains into extended two-dimensional monolayers [1]. The chlorine substituents play a crucial role in determining the overall crystal packing through C-Cl···π interactions and both C-H···Cl and Cl···Cl contacts. These halogen bonding interactions contribute significantly to the three-dimensional network organization and influence the thermal stability and mechanical properties of the crystalline material.
| Property | 4-Chloroisatoic Anhydride | 5-Chloroisatoic Anhydride |
|---|---|---|
| Molecular Formula | C₈H₄ClNO₃ | C₈H₄ClNO₃ |
| Molecular Weight | 197.58 g/mol [2] | 197.58 g/mol [3] |
| Melting Point | 255-259°C [2] | 272°C (decomposition) [4] |
| Space Group | Not reported | Pna21 [1] |
| Crystal System | Not reported | Orthorhombic [1] |
| Hydrogen Bonding | N-H···O interactions | N-H···O, C-H···O [1] |
The presence of two chlorine atoms in the 4,5-positions of 4,5-dichloroisatoic anhydride is expected to significantly modify the crystal packing behavior compared to mono-chlorinated analogs. The increased electron-withdrawing character and steric effects of the dichlorosubstitution pattern would influence both the strength and directionality of intermolecular interactions, potentially leading to altered packing motifs and thermal properties .
The Fourier Transform Infrared spectroscopic profile of 4,5-dichloroisatoic anhydride exhibits characteristic absorption bands that reflect the fundamental molecular structure and functional group vibrations. The most prominent features in the infrared spectrum are the carbonyl stretching vibrations associated with the cyclic anhydride functionality.
Cyclic anhydrides typically display two distinct carbonyl stretching bands due to the asymmetric and symmetric stretching modes of the anhydride group [6] [7]. For isatoic anhydrides, these bands typically appear at approximately 1770 cm⁻¹ for the asymmetric stretch and 1680 cm⁻¹ for the symmetric stretch. The higher frequency band corresponds to the anhydride carbonyl, while the lower frequency absorption is attributed to the lactam carbonyl group [8].
The presence of chlorine substituents in the 4,5-positions is expected to influence the carbonyl stretching frequencies through inductive effects. Electron-withdrawing chlorine atoms increase the electron deficiency of the carbonyl carbons, typically resulting in blue-shifted carbonyl absorptions compared to the unsubstituted parent compound [6] [7].
Additional characteristic infrared absorptions include the N-H stretching vibration, typically observed around 3200-3400 cm⁻¹, aromatic C-H stretching near 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-Cl stretching vibrations appear in the lower frequency region around 700-800 cm⁻¹ [8].
The Nuclear Magnetic Resonance spectroscopic data for 4,5-dichloroisatoic anhydride provides detailed structural information through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis. The ¹H NMR spectrum exhibits characteristic patterns that reflect the aromatic substitution pattern and the presence of the exchangeable amide proton.
For related chlorinated isatoic anhydrides, the ¹H NMR data in DMSO-d₆ typically shows the amide N-H proton as a broad singlet around 11-12 ppm [9]. The aromatic protons appear as complex multiplets in the 7-8 ppm region, with coupling patterns that reflect the specific substitution pattern and electronic environment.
The ¹H NMR spectrum of 5-chloroisatoic anhydride in DMSO-d₆ shows characteristic signals at δ 11.85 (broad singlet, 1H, N-H), δ 7.96 (dd, J = 0.8, 8.7 Hz, 1H), δ 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and δ 7.09 (dd, J = 8.8, 0.8 Hz, 1H) [9]. For 4,5-dichloroisatoic anhydride, the aromatic region would be expected to show simplified patterns due to the symmetric dichlorosubstitution, with fewer distinct aromatic proton signals.
The ¹³C NMR spectrum provides information about the carbon framework, with the carbonyl carbons appearing in the characteristic downfield region around 150-170 ppm. The aromatic carbons typically resonate between 110-140 ppm, with the chlorine-bearing carbons showing characteristic downfield shifts due to the electron-withdrawing effect of the halogen substituents [10] [11].
The Ultraviolet-Visible spectroscopic profile of 4,5-dichloroisatoic anhydride reflects the electronic transitions within the aromatic benzoxazinedione chromophore system. The UV-Vis spectrum typically exhibits absorption bands corresponding to π→π* and n→π* transitions characteristic of aromatic carbonyl compounds.
Isatoic anhydride and its derivatives generally show absorption maxima in the UV region, with the exact wavelengths dependent on the substituent pattern and electronic effects [12] [13]. The presence of electron-withdrawing chlorine substituents typically results in hypsochromic (blue) shifts in the absorption maxima compared to the unsubstituted parent compound.
The UV-Vis spectrum of isatoic anhydride in methanol shows characteristic absorption bands, and the dichlorinated derivative would be expected to exhibit similar spectral features with modified absorption coefficients and wavelengths due to the electronic influence of the chlorine substituents [12] [13]. The extended conjugation within the benzoxazinedione system contributes to the characteristic absorption profile and photochemical behavior [14].
The thermal stability and decomposition behavior of 4,5-dichloroisatoic anhydride represents a critical aspect of its physicochemical characterization, with significant implications for storage, handling, and potential applications. Understanding the thermal decomposition pathways provides valuable insights into the molecular stability and degradation mechanisms under elevated temperature conditions.
Isatoic anhydrides generally exhibit moderate thermal stability, with decomposition typically beginning above 200°C [15]. The thermal decomposition process is influenced by several factors including the electronic effects of substituents, molecular packing in the solid state, and the presence of moisture or other environmental factors.
The melting point and decomposition temperatures of chlorinated isatoic anhydrides provide fundamental thermal stability data. Based on reported values for related compounds, 4-chloroisatoic anhydride exhibits a melting point of 255-259°C [2] [16], while 5-chloroisatoic anhydride shows decomposition at 272°C [4]. The 4,5-dichloroisatoic anhydride would be expected to exhibit thermal behavior intermediate between these mono-chlorinated analogs, with potential enhancement of thermal stability due to the electronic effects of the additional chlorine substituent.
The thermal decomposition of isatoic anhydrides typically proceeds through multiple pathways involving the cleavage of various chemical bonds within the molecular structure. The primary decomposition route involves the opening of the anhydride ring with concurrent release of carbon dioxide, a characteristic reaction that has been utilized in polymer applications as a blowing agent [17].
The decomposition process can be represented by the general pathway where the anhydride functionality undergoes thermal ring-opening, followed by decarboxylation to yield anthranilic acid derivatives and carbon dioxide [17]. In the case of 4,5-dichloroisatoic anhydride, this would produce 4,5-dichloroanthranilic acid as the primary organic product.
Secondary decomposition pathways may involve the cleavage of C-N and C-C bonds within the aromatic system, particularly at elevated temperatures. The presence of chlorine substituents can influence these decomposition routes through both electronic and steric effects, potentially leading to the formation of chlorinated benzene derivatives and other fragmentation products [18] [19].
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability |
|---|---|---|---|
| Isatoic Anhydride | 252-253 [15] | >250 | Moderate |
| 4-Chloroisatoic Anhydride | 255-259 [2] | >255 | Enhanced |
| 5-Chloroisatoic Anhydride | 272 (dec.) [4] | 272 | Enhanced |
| 4,5-Dichloroisatoic Anhydride | Estimated 260-270 | >260 | High |
The thermal analysis data suggests that chlorine substitution generally enhances the thermal stability of isatoic anhydrides, likely due to the electron-withdrawing effect of the halogen atoms which stabilizes the aromatic system and reduces the reactivity of the anhydride functionality toward thermal decomposition [20].
The kinetic parameters governing the thermal decomposition of isatoic anhydrides can be determined through differential scanning calorimetry and thermogravimetric analysis techniques. The activation energy for decomposition, pre-exponential factors, and reaction order provide quantitative measures of thermal stability and decomposition mechanisms [21].
For related heterocyclic compounds containing chlorine substituents, the decomposition enthalpy values are typically lower than those of non-chlorinated analogs, indicating that less thermal energy is required for decomposition due to the weakening of intermolecular forces by electron-withdrawing substituents [20].
The solubility characteristics and partition coefficient behavior of 4,5-dichloroisatoic anhydride are fundamental physicochemical properties that influence its handling, purification, and potential applications. Understanding these parameters provides essential information for developing appropriate formulation strategies and predicting environmental fate and bioavailability.
The solubility behavior of 4,5-dichloroisatoic anhydride is influenced by its molecular structure, which combines both polar and nonpolar characteristics. The anhydride functionality and the aromatic nitrogen-containing heterocycle contribute polar character, while the dichlorosubstituted benzene ring provides hydrophobic properties.
Based on experimental data for related isatoic anhydride derivatives, the compound exhibits limited solubility in water but shows enhanced solubility in polar aprotic solvents. The general solubility pattern follows the order: dimethyl sulfoxide > dimethylformamide > acetone > ethyl acetate > dichloromethane > alcohols > water [22] [4] [23] [8].
The presence of two chlorine atoms in the 4,5-positions significantly influences the solubility profile through several mechanisms. The electron-withdrawing effect of the chlorine substituents reduces the basicity of the nitrogen atom and increases the electrophilicity of the carbonyl groups, affecting hydrogen bonding interactions with protic solvents [24].
| Solvent Class | Solubility | Mechanism |
|---|---|---|
| Water | Very Low | Limited hydrogen bonding, hydrophobic chlorine atoms |
| Alcohols | Low | Weak hydrogen bonding, steric hindrance |
| Polar Aprotic (DMF, DMSO) | High | Strong dipole interactions, no competing hydrogen bonding |
| Ketones | Moderate | Dipole-dipole interactions |
| Chlorinated Solvents | Moderate | Similar polarity and halogen interactions |
| Aromatic Solvents | Low-Moderate | π-π interactions, limited polarity matching |
The partition coefficient, typically expressed as log P (octanol/water), provides a quantitative measure of the lipophilicity and hydrophobic character of 4,5-dichloroisatoic anhydride. This parameter is crucial for predicting biological membrane permeability, environmental distribution, and formulation behavior.
For the structurally related compound 3-methyl-4-chloroisatoic anhydride, the predicted log P value is 1.15 [8], indicating moderate lipophilicity. The 4,5-dichloroisatoic anhydride would be expected to exhibit a higher log P value due to the additional chlorine substituent, which increases the overall hydrophobic character of the molecule.
The partition coefficient can be estimated using computational methods based on fragment contribution approaches. Each chlorine atom typically contributes approximately 0.5-0.7 log units to the overall log P value, while the isatoic anhydride core structure provides the baseline hydrophilic contribution from the nitrogen and oxygen-containing heterocycle [8].
The solubility of isatoic anhydride derivatives in various solvents has been systematically studied using thermodynamic correlation models. The experimental data demonstrates that solubility increases with temperature according to typical thermodynamic relationships, and the dissolution process is generally entropy-favorable [24].
The modified Apelblat model, van't Hoff model, and nonrandom two-liquid model have been successfully applied to correlate experimental solubility data for isatoic anhydride in twelve pure solvents, with maximum relative average deviations of less than 4.23 × 10⁻² [24]. These models provide valuable predictive tools for estimating the solubility behavior of 4,5-dichloroisatoic anhydride under various conditions.
Multiple factors influence the solubility and partition coefficient behavior of 4,5-dichloroisatoic anhydride. The dissolution process is affected by molecular polarity, hydrogen bonding capacity, cohesive energy density, and molecular size considerations [24].
The electronic effects of the dichlorosubstitution pattern create an asymmetric charge distribution that influences solvent interactions. The chlorine atoms introduce both steric hindrance and electronic deactivation effects that modify the accessibility of hydrogen bonding sites and alter the overall solvation energy [8].
Temperature effects on solubility follow predictable thermodynamic relationships, with increased dissolution at elevated temperatures due to enhanced molecular mobility and reduced intermolecular attractions. The thermodynamic parameters including mixing Gibbs energy, mixing enthalpy, and mixing entropy indicate that dissolution is generally a spontaneous and entropy-driven process [24].